2-(3-Benzamidophenoxy)acetic acid
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Overview
Description
2-(3-benzamidophenoxy)acetic acid is a member of benzamides.
Scientific Research Applications
Degradation and Ecotoxicity Studies
The degradation pathway and toxicity of acetaminophen and its by-products, including aromatic compounds like benzaldehyde and benzoic acid, have been examined using the electro-Fenton process. This study reveals the transformation of eco-toxic and bio-refractory properties of initial molecules into non-toxic compounds after treatment, highlighting the role of similar aromatic compounds in environmental and chemical studies (Le et al., 2017).
Water Purification Research
Research involving the purification of water with near-U.V. illuminated suspensions of titanium dioxide includes the study of benzoic acid and similar compounds. This provides insights into the rates of oxidation to carbon dioxide, contributing to our understanding of water purification processes (Matthews, 1990).
Reaction Pathway Analysis
The study of the reaction between troponoids and o-aminophenol, involving the analysis of structural assignments and possible reaction pathways, contributes to our understanding of complex chemical reactions and their products. This type of research is relevant for the understanding of molecular interactions involving similar compounds (Someya et al., 1983).
Material Science Applications
In material science, phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research offers sustainable alternatives to phenol for imparting specific properties of benzoxazine to other molecules, demonstrating the importance of such compounds in developing new materials (Trejo-Machin et al., 2017).
Synthesis and Radiopharmaceutical Studies
The synthesis of complex compounds for radiopharmaceutical applications, involving steps like selective methylation, chlorination, and hydrolysis, highlights the utility of aromatic compounds in advanced chemical synthesis and pharmaceutical research (Standridge & Swigor, 1991).
Crystal Structure Analysis
The study of the crystal structure of substituted phenoxyacetic acids, like (2-benzoyl-5-methoxyphenoxy)acetic acid, contributes to our understanding of molecular geometry and intermolecular interactions. This type of research is crucial in the field of crystallography and materials science (Smith et al., 1995).
Fluorinated Compound Analysis for pH Measurement
The modification of the 2-aminophenol group to yield pH-sensitive probes illustrates the application of such compounds in developing chemical sensors. This research aids in understanding the design and functionality of molecular probes in biological and chemical sensing applications (Rhee et al., 1995).
Antimicrobial Activity Studies
The synthesis and evaluation of acetic acid derivatives for antimicrobial activity demonstrate the application of similar compounds in the development of new pharmaceutical agents. This research provides valuable insights into the potential therapeutic uses of these compounds (Hunashal et al., 2012).
properties
CAS RN |
1878-89-3 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27g/mol |
IUPAC Name |
2-(3-benzamidophenoxy)acetic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-20-13-8-4-7-12(9-13)16-15(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,19)(H,17,18) |
InChI Key |
XQOLKPHCFBYWFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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